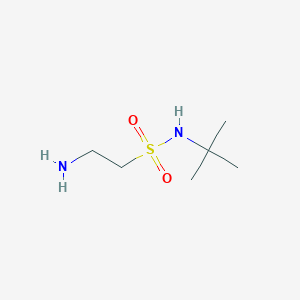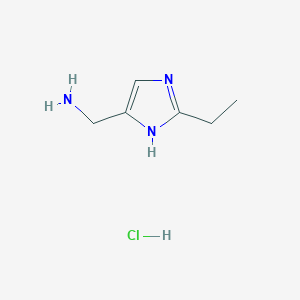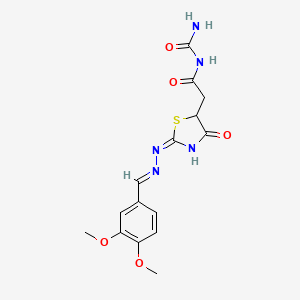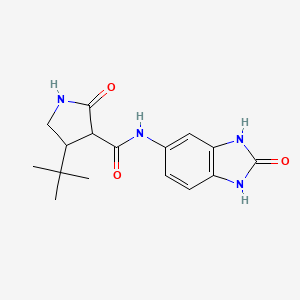
6-methyl-5-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-5-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antiproliferative Effects : Some derivatives have been explored for their antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. For example, certain alkyl-substituted uracils showed potent broad-spectrum antibacterial activity (Al-Turkistani et al., 2011). Additionally, novel pyrido[1,2-a]pyrimidin-4-one derivatives have shown antiproliferative effects against human cancer cell lines, indicating potential anticancer properties (Mallesha et al., 2012).
Herbicidal Applications : Derivatives like 1-phenyl-piperazine-2,6-diones have been synthesized for their herbicidal activities, demonstrating significant potential in agricultural research (Li et al., 2005).
Chemical Synthesis and Reactions
Synthesis Techniques : Research has detailed various synthesis techniques for creating complex derivatives involving piperazine and pyrimidine structures. These techniques include Mannich reactions, aminomethylation, and reactions with nucleophiles, which have broad applications in the development of new compounds with potential biological activities (Meshcheryakova et al., 2014).
Luminescent Properties : Studies have also delved into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, indicating the role of these compounds in developing materials with specific optical properties (Gan et al., 2003).
properties
IUPAC Name |
6-methyl-5-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-4-3-5-14(10-12)21-6-8-22(9-7-21)16(23)11-15-13(2)19-18(25)20-17(15)24/h3-5,10H,6-9,11H2,1-2H3,(H2,19,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGKNFICZGRBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=C(NC(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)




![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)
![({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate](/img/structure/B2709164.png)


![5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B2709171.png)